molecular formula C23H20N4O8 B15131091 2H-1-Benzopyran-3-carboxamide, N,N'-1,3-propanediylbis[7,8-dihydroxy-2-imino-

2H-1-Benzopyran-3-carboxamide, N,N'-1,3-propanediylbis[7,8-dihydroxy-2-imino-

Cat. No.: B15131091
M. Wt: 480.4 g/mol
InChI Key: WOZKPVAKLXHYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N,N’-1,3-propanediylbis[7,8-dihydroxy-2-imino-] typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehydes with 3-oxobutanamide under specific conditions to yield the desired benzopyran derivatives . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N,N’-1,3-propanediylbis[7,8-dihydroxy-2-imino-] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N,N’-1,3-propanediylbis[7,8-dihydroxy-2-imino-] has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N,N’-1,3-propanediylbis[7,8-dihydroxy-2-imino-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carboxamide, N,N’-1,3-propanediylbis[7,8-dihydroxy-2-imino-] is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N4O8

Molecular Weight

480.4 g/mol

IUPAC Name

N-[3-[(7,8-dihydroxy-2-iminochromene-3-carbonyl)amino]propyl]-7,8-dihydroxy-2-iminochromene-3-carboxamide

InChI

InChI=1S/C23H20N4O8/c24-20-12(8-10-2-4-14(28)16(30)18(10)34-20)22(32)26-6-1-7-27-23(33)13-9-11-3-5-15(29)17(31)19(11)35-21(13)25/h2-5,8-9,24-25,28-31H,1,6-7H2,(H,26,32)(H,27,33)

InChI Key

WOZKPVAKLXHYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(C(=N)O2)C(=O)NCCCNC(=O)C3=CC4=C(C(=C(C=C4)O)O)OC3=N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.